Citronellol epoxide
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Overview
Description
Citronellol epoxide is an organic compound with the molecular formula C10H20O2. It is a type of epoxide, which is a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Citronellol epoxide can be synthesized through the epoxidation of 3,7-dimethyl-6-octen-1-ol. The epoxidation reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of 3,7-dimethyl-6,7-epoxyoctan-1-ol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Citronellol epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and titanosilicate catalysts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diols such as 3,7-dimethyloctane-1,6,7-triol.
Reduction: Formation of 3,7-dimethyl-6-octanol.
Substitution: Formation of various substituted alcohols and ethers.
Scientific Research Applications
Citronellol epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-6,7-epoxyoctan-1-ol involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is the basis for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-6-octen-1-ol: A precursor in the synthesis of 3,7-dimethyl-6,7-epoxyoctan-1-ol.
Citronellol: A structurally similar compound with different functional groups.
Geraniol: Another related compound with similar applications in fragrances and flavors.
Uniqueness
Citronellol epoxide is unique due to its epoxide ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.
Properties
CAS No. |
1564-98-3 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
KCNJNSNPPWXJGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(O1)(C)C)CCO |
Canonical SMILES |
CC(CCC1C(O1)(C)C)CCO |
1564-98-3 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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